molecular formula C16H13NO B1296214 4-Methyl-1-phenylquinolin-2(1h)-one CAS No. 2540-30-9

4-Methyl-1-phenylquinolin-2(1h)-one

Cat. No. B1296214
CAS RN: 2540-30-9
M. Wt: 235.28 g/mol
InChI Key: ILKUVYJZEPVFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05545535

Procedure details

The starting 1,2-dihydro-4-methyl-1-phenyl-2-quinolone (1) is prepared either by an Ullmann coupling according to a literature procedure (e.g. S. Wawzonek and T. V. Truong, J. HETEROCYCLIC CHEM., 25, 381 (1988).) or via the reaction of the corresponding diarylamine with diketene followed by acid cyclization (e.g. R. C. Elderfield, ed., HETEROCYCLIC COMPOUNDS vol. 4, pp. 1-331, 1952). Thus 10.0 g (62.9 mmoles) of 2-hydroxy-4-methylquinoline is heated at reflux with 24.0 g (377 mmoles) of copper powder, 8.68 g (62.9 mmoles) of potassium carbonate and 19.2 g (94 mmoles) of iodobenzene for 48 hours. The reaction is cooled to room temperature, partitioned between water and ethyl acetate, filtered, and the organic layer is dried over magnesium sulfate. The crude product is purified on a silica gel column, eluting with 1:1 ethyl acetate/hexanes to yield 8.1 g of the desired product.
[Compound]
Name
HETEROCYCLIC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diarylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
HETEROCYCLIC COMPOUNDS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
8.68 g
Type
reactant
Reaction Step Four
Quantity
19.2 g
Type
reactant
Reaction Step Four
Quantity
24 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=C1OC(=O)C1.[OH:7][C:8]1[CH:17]=[C:16]([CH3:18])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=1.C(=O)([O-])[O-].[K+].[K+].I[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>[Cu]>[CH3:18][C:16]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[C:8](=[O:7])[CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
HETEROCYCLIC
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
diarylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Step Two
Name
HETEROCYCLIC COMPOUNDS
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
OC1=NC2=CC=CC=C2C(=C1)C
Step Four
Name
Quantity
8.68 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
19.2 g
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
24 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting 1,2-dihydro-4-methyl-1-phenyl-2-quinolone (1) is prepared either by an Ullmann coupling
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The crude product is purified on a silica gel column
WASH
Type
WASH
Details
eluting with 1:1 ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(N(C2=CC=CC=C12)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.